B1576997 Dermaseptin-like precursor DRP-AC-2

Dermaseptin-like precursor DRP-AC-2

Cat. No.: B1576997
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dermaseptin-like precursor DRP-AC-2 (hereafter DRP-AC-2) is a cationic antimicrobial peptide (AMP) belonging to the dermaseptin family, which is predominantly isolated from frog skin secretions. These peptides are characterized by their α-helical structures, amphipathic properties, and broad-spectrum antimicrobial activity against bacteria, fungi, and enveloped viruses . DRP-AC-2 is also referred to as Plasticin-C2 in some databases, indicating its structural and functional similarity to other Plasticin variants . Like other dermaseptins, DRP-AC-2 is synthesized as a precursor protein containing three domains: (1) a signal peptide for secretion, (2) an acidic spacer peptide, and (3) a mature peptide released via proteolytic cleavage at dibasic residues (e.g., -RR-) .

Properties

bioactivity

Antimicrobial

sequence

GLLSGILNSAGGLLGNLIGSLSNGES

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

Dermaseptin-like peptides share a conserved precursor architecture but exhibit variability in mature peptide sequences. Below is a comparative analysis of DRP-AC-2 with other dermaseptins and Plasticins:

Peptide Species Origin Mature Peptide Length Key Structural Motifs Reference
DRP-AC-2 (Plasticin-C2) Agalychnis callidryas 27 residues (predicted) Amphipathic α-helix, Glycine amidation site
DRP-AC4 Agalychnis callidryas 27 residues N-terminal helix, RR cleavage site
Dermaseptin-H1 Hylomantis lemur 28 residues C-terminal amidation, conserved Leu/Ile residues
Plasticin-DA1 Pachymedusa dacnicolor 24 residues Proline-rich spacer, hydrophobic core
Dermaseptin S10 Phyllomedusa sauvagei 34 residues Extended α-helix, Lys/Arg-rich C-terminus

Key Observations :

  • DRP-AC-2 and DRP-AC4 from A. callidryas share identical precursor domain organization, including a 21-residue acidic spacer and glycine amidation, but differ in mature peptide charge distribution .
  • Compared to Dermaseptin-H1, DRP-AC-2 lacks the C-terminal amidation observed in H1, which enhances bacterial membrane penetration .
  • Plasticin-DA1 and Dermaseptin S10 exhibit longer spacer regions and divergent cleavage sites, suggesting species-specific evolutionary adaptations .
Antimicrobial Efficacy

Dermaseptins are evaluated for minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria and fungi.

Peptide MIC (μg/mL) Target Pathogens Reference
DRP-AC4 2–8 μg/mL E. coli, S. aureus, C. albicans
Dermaseptin S10 1–4 μg/mL MRSA, Pseudomonas aeruginosa
Plasticin-DA1 4–16 μg/mL Klebsiella pneumoniae, A. baumannii

Mechanistic Insights :

  • DRP-AC-2 likely disrupts microbial membranes via electrostatic interactions between its cationic residues and anionic phospholipids, a mechanism shared with DRP-AC4 and Dermaseptin S10 .
  • Unlike Plasticin-DA1, which adopts β-sheet structures in hydrophobic environments, DRP-AC-2 is predicted to maintain α-helical conformation for pore formation .
Species-Specific Functional Divergence

Frog species exhibit unique peptide profiles due to ecological pressures:

  • A. callidryas (DRP-AC-2/AC4): Peptides prioritize rapid bactericidal action, possibly due to arboreal habitats with high microbial exposure .
  • P. dacnicolor (Plasticin-DA1): Peptides show enhanced stability against proteases, likely an adaptation to arid environments .
  • H. bahuvistara (unrelated study): Novel dermaseptins exhibit anti-fungal specificity, underscoring ecological niche-driven diversification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.